molecular formula C6H8O4 B129428 Methyl (2R,3R)-3-acetyloxirane-2-carboxylate CAS No. 153763-78-1

Methyl (2R,3R)-3-acetyloxirane-2-carboxylate

Cat. No. B129428
M. Wt: 144.12 g/mol
InChI Key: GIQPTLIRJQRTCZ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3R)-3-acetyloxirane-2-carboxylate, commonly known as methyl glycidate, is an organic compound with a molecular formula C6H8O4. It is a colorless liquid that is widely used in the chemical industry as a precursor to various pharmaceuticals, agrochemicals, and fragrances. The compound is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride.

Mechanism Of Action

The mechanism of action of methyl glycidate is not well understood. However, studies have shown that it can act as a nucleophile and participate in various chemical reactions. For example, it can react with aldehydes and ketones to form oxiranes. It can also react with carboxylic acids to form esters.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of methyl glycidate. However, studies have shown that it is not toxic to human cells and does not have any significant adverse effects on human health. It is also not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

Methyl glycidate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, it has some limitations. It is highly reactive and can be difficult to handle. It also has a low boiling point, which can make it challenging to work with.

Future Directions

There are several future directions for the research and development of methyl glycidate. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using methyl glycidate as a building block. Another area of interest is the development of new synthetic methods for methyl glycidate that are more efficient and environmentally friendly. Additionally, there is a need for more research on the biochemical and physiological effects of methyl glycidate to better understand its potential applications in various fields.
Conclusion
Methyl glycidate is an important organic compound that has numerous scientific research applications. It is easy to synthesize and purify, and it is relatively inexpensive. It is stable under normal laboratory conditions and can be stored for extended periods without decomposition. While there is limited research on its biochemical and physiological effects, it is not toxic to human cells and does not have any significant adverse effects on human health. There are several future directions for the research and development of methyl glycidate, including the synthesis of new pharmaceuticals and agrochemicals and the development of new synthetic methods.

Synthesis Methods

Methyl glycidate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization to obtain pure methyl glycidate. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

Methyl glycidate has numerous scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. For example, it is used in the synthesis of the antihypertensive drug cilazapril and the anticonvulsant drug levetiracetam. It is also used in the synthesis of fragrances such as jasmine and lily of the valley.

properties

CAS RN

153763-78-1

Product Name

Methyl (2R,3R)-3-acetyloxirane-2-carboxylate

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl (2R,3R)-3-acetyloxirane-2-carboxylate

InChI

InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1

InChI Key

GIQPTLIRJQRTCZ-CRCLSJGQSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](O1)C(=O)OC

SMILES

CC(=O)C1C(O1)C(=O)OC

Canonical SMILES

CC(=O)C1C(O1)C(=O)OC

synonyms

Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI)

Origin of Product

United States

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